molecular formula C17H18N2O B5875953 (E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one

(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one

Cat. No.: B5875953
M. Wt: 266.34 g/mol
InChI Key: WQFFAZBAVUOYDF-GXDHUFHOSA-N
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Description

(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one is an organic compound that features a conjugated system with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-methylphenyl)-3-(pyridin-2-ylmethylamino)but-2-en-1-one
  • (E)-1-(4-methylphenyl)-3-(pyridin-4-ylmethylamino)but-2-en-1-one
  • (E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-2-one

Uniqueness

(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the 4-methylphenyl and pyridin-3-ylmethylamino groups contributes to its versatility and potential for diverse applications.

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-5-7-16(8-6-13)17(20)10-14(2)19-12-15-4-3-9-18-11-15/h3-11,19H,12H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFFAZBAVUOYDF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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